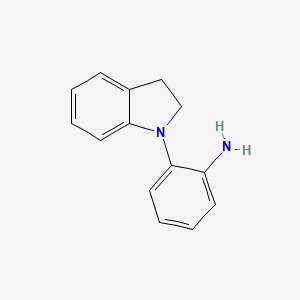

2-(2,3-Dihydro-1H-indol-1-YL)phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

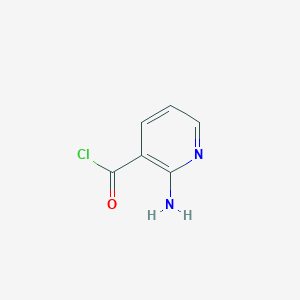

The synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin has been reported . The newly synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1H-indol-1-YL)phenylamine” was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The study deals with the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin . The outcomes indicated that electron-withdrawing substitutions at the para position of the phenyl ring and 5, 7 positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C . The FT-IR (ν max/ cm −1) values are 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .Applications De Recherche Scientifique

Cancer Treatment

Indole derivatives, such as “2-(2,3-Dihydro-1H-indol-1-YL)phenylamine”, have been used as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties that make them effective in this field .

Microbial Infections

These compounds have also been used in the treatment of microbial infections . Their unique properties allow them to effectively combat various types of microbes .

Treatment of Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .

Antiviral Activity

Indole derivatives possess antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory activities . This makes them useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities . This allows them to neutralize harmful free radicals in the body, providing a protective effect .

Antidiabetic Activity

These compounds have been used in the treatment of diabetes . They have shown potential in controlling blood sugar levels .

Antimalarial Activity

Indole derivatives have been used in the treatment of malaria . They have shown effectiveness against the parasites that cause this disease .

Mécanisme D'action

Target of Action

The primary target of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is RIPK1 , a receptor-interacting protein kinase . This compound binds with high affinity to RIPK1, inhibiting its activity . RIPK1 plays a crucial role in regulating necroptosis, a form of programmed cell death .

Mode of Action

2-(2,3-Dihydro-1H-indol-1-YL)phenylamine interacts with RIPK1 by binding to it, which results in the inhibition of RIPK1’s enzymatic activity . This interaction prevents RIPK1 from initiating the necroptosis pathway, thereby protecting cells from necroptotic cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, a form of programmed cell death . By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby protecting cells from necroptotic cell death . The downstream effects of this action include the attenuation of necrotic cell death of vascular endothelial cells induced by tumor cells .

Pharmacokinetics

The compound’s potent inhibition of ripk1 suggests that it may have favorable bioavailability .

Result of Action

The primary result of the action of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is the protection of cells from necroptosis . Specifically, it can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .

Propriétés

IUPAC Name |

2-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCUPLCIWYYZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)

![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)